N-cyclopentyl-4-methylcyclohexan-1-amine N-cyclopentyl-4-methylcyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.: 859520-97-1
VCID: VC2789679
InChI: InChI=1S/C12H23N/c1-10-6-8-12(9-7-10)13-11-4-2-3-5-11/h10-13H,2-9H2,1H3
SMILES: CC1CCC(CC1)NC2CCCC2
Molecular Formula: C12H23N
Molecular Weight: 181.32 g/mol

N-cyclopentyl-4-methylcyclohexan-1-amine

CAS No.: 859520-97-1

Cat. No.: VC2789679

Molecular Formula: C12H23N

Molecular Weight: 181.32 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-4-methylcyclohexan-1-amine - 859520-97-1

Specification

CAS No. 859520-97-1
Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
IUPAC Name N-cyclopentyl-4-methylcyclohexan-1-amine
Standard InChI InChI=1S/C12H23N/c1-10-6-8-12(9-7-10)13-11-4-2-3-5-11/h10-13H,2-9H2,1H3
Standard InChI Key YPJRNALUOUDJDU-UHFFFAOYSA-N
SMILES CC1CCC(CC1)NC2CCCC2
Canonical SMILES CC1CCC(CC1)NC2CCCC2

Introduction

N-cyclopentyl-4-methylcyclohexan-1-amine is an organic compound with the molecular formula C12H23N. It features a cyclopentyl group attached to a cyclohexane ring, which is further substituted with a methyl group and an amine group. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Synthesis Methods

The synthesis of N-cyclopentyl-4-methylcyclohexan-1-amine typically involves reductive amination reactions. This process starts with the reaction of cyclopentylamine with 4-methylcyclohexanone in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often involve organic solvents like methanol or ethanol at room temperature or slightly elevated temperatures.

Medicinal Chemistry

N-cyclopentyl-4-methylcyclohexan-1-amine is studied for its potential biological activity, including interactions with enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclopentyl and methyl groups may contribute to the compound’s binding affinity and specificity.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeNotable Activity
N-cyclopentyl-4-methylcyclohexan-1-amineMethyl substitutionModerate receptor binding
N-cyclopentyl-4-propylcyclohexan-1-aminePropyl substitutionEnhanced lipophilicity
N-cyclopentyl-4-butylcyclohexan-1-amineButyl substitutionIncreased hydrophobicity

Research Findings

Research on N-cyclopentyl-4-methylcyclohexan-1-amine is ongoing, focusing on its potential as a therapeutic agent. Studies using radiolabeled binding assays have shown that similar compounds can bind selectively to certain receptors, indicating potential applications in mood disorders.

Future Directions

Future studies should focus on the detailed mechanism of action of N-cyclopentyl-4-methylcyclohexan-1-amine, including its binding affinity to specific receptors and its potential as a therapeutic agent for various diseases. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for large-scale applications.

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